molecular formula C10H12N2O3 B2624888 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid CAS No. 1447607-07-9

2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid

Cat. No.: B2624888
CAS No.: 1447607-07-9
M. Wt: 208.217
InChI Key: WPCZMRHHJQFUIA-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid (C₁₀H₁₂N₂O₃, molecular weight 208.21 g/mol) represents a structurally unique hybrid molecule that integrates two critical heterocyclic frameworks: a pyrimidine ring and a tetrahydropyran moiety. The pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in nucleic acid biochemistry and medicinal chemistry. Its fusion with a tetrahydropyran ring—a saturated oxygen-containing heterocycle—introduces stereochemical complexity and enhances molecular rigidity, properties that are highly desirable in drug design for improving target binding affinity and metabolic stability.

The carboxylic acid functional group at position 5 of the pyrimidine ring further broadens the compound’s utility. This group enables salt formation, esterification, and amide coupling, making the molecule a versatile intermediate for synthesizing derivatives with tailored physicochemical properties. For instance, the carboxylate anion can participate in hydrogen bonding with biological targets, while ester prodrugs may enhance bioavailability. The tetrahydropyran substituent at position 2 contributes to lipophilicity, potentially improving membrane permeability in therapeutic applications.

Recent advances in heterocyclic synthesis have highlighted the importance of such hybrid structures. The Sonogashira coupling and Kucherov hydration—methods historically used to construct complex heterocycles—have been adapted to assemble pyran-pyrimidine hybrids. These techniques enable precise control over regiochemistry and stereochemistry, critical for optimizing pharmacological activity. The compound’s SMILES notation (OC(=O)c1cnc(nc1)C1CCOCC1) underscores its planar pyrimidine core and chair-configured tetrahydropyran ring, features that can be modeled computationally to predict binding modes with enzymes or receptors.

Historical Context of Pyrimidine Carboxylic Acid Derivatives

Pyrimidine carboxylic acids have been studied since the mid-20th century, initially as analogs of orotic acid—a biosynthetic precursor to pyrimidine nucleotides. Early work focused on their roles in nucleotide metabolism and antimetabolite therapies. The discovery that substituents on the pyrimidine ring could modulate biological activity spurred interest in derivatives like 5-fluorouracil, a chemotherapeutic agent that inhibits thymidylate synthase.

The integration of pyran rings into pyrimidine scaffolds emerged more recently, driven by the need to overcome limitations of early nucleoside analogs, such as rapid enzymatic degradation. Patents from the 2010s, such as the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, demonstrated scalable routes to pyran-modified heterocycles using catalytic coupling and oxidation reactions. These methods achieved yields exceeding 50% and purities above 98%, setting benchmarks for industrial production.

In the 2020s, derivatives like pyrimidine-5-carboxylic acid amides gained attention for their kinase inhibitory activity, exemplified by compounds targeting oncogenic signaling pathways. The structural synergy between the pyrimidine’s aromatic plane and the pyran’s three-dimensional conformation has been leveraged to design molecules with high selectivity for protein binding pockets. For example, replacing the tetrahydropyran group with smaller substituents reduced off-target interactions in preclinical studies, underscoring the moiety’s role in molecular recognition.

Properties

IUPAC Name

2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZMRHHJQFUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2H-pyran with hydrogen in the presence of a catalyst can yield tetrahydropyran derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Introduction to 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid

2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid is an organic compound characterized by a pyrimidine ring substituted with a tetrahydropyran group and a carboxylic acid group. This compound has garnered significant attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Synthesis and Preparation

The synthesis of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. Common methods include:

  • Cyclization : This can be performed under acidic or basic conditions, often utilizing hydrogenation processes to form the tetrahydropyran moiety.
  • Industrial Production : Large-scale synthesis may employ continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemistry

This compound serves as a building block in organic synthesis , enabling the creation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic chemistry.

Biology

Research indicates that 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid may exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions.
  • Interaction with Biomolecules : Studies suggest it may interact with DNA-dependent protein kinases, which are essential for DNA repair processes.

Medicine

Ongoing research is exploring its potential as a therapeutic agent . The compound's ability to inhibit certain enzymes could lead to the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound can be utilized in the production of various chemicals and materials, leveraging its unique chemical properties for practical uses.

Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in critical cellular processes.

Selectivity Profiles

Studies indicate varying selectivity profiles depending on the target enzyme, which is essential for developing targeted therapies.

Antiparasitic Activity

Preliminary studies suggest potential antiparasitic properties, warranting further investigation into its efficacy against specific pathogens.

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DNA-dependent protein kinases
Antiparasitic ActivityPotential activity against parasites
Selectivity ProfilesVaries based on target enzyme

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Variations

2-(Tetrahydro-2H-thiopyran-4-yl)pyrimidine-5-carboxylic acid
  • Structure : Replaces the oxygen atom in the pyran ring with sulfur, forming a thiopyran moiety (CAS: 1447606-70-3 ) .
  • This substitution may influence binding affinity in enzyme-active sites due to differences in hydrogen-bonding capacity .
2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid
  • Structure : Features a 5-membered tetrahydrofuran ring instead of a 6-membered pyran (CAS: 1092291-25-2 ) .
  • Key Differences: The smaller ring size and substituent position (2-yl vs.

Functional Group Modifications

Ethyl Ester Derivatives
  • Examples: Ethyl 2-(cyclopropylamino)pyrimidine-5-carboxylate (CAS: N/A) . 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (CAS: N/A) .
  • Key Differences : Ester groups increase lipophilicity, enhancing cell membrane permeability. These derivatives often act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .
Hydroxamic Acid Derivatives
  • Example: 2-[5-(4-Substitutedphenyl)-[1,3,4]-oxadiazol/thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid (tetrahydro-pyran-2-yloxy)-amides .
  • Key Differences : Hydroxamic acids (e.g., SAHA derivatives ) exhibit stronger zinc chelation in HDAC inhibition compared to carboxylic acids, leading to enhanced anticancer activity .

Amino-Substituted Analogs

2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)pyrimidine-5-carboxylic acid
  • Structure: Chlorine at pyrimidine position 4 and an amino-linked pyran group (CAS: 2230820-36-5) .
  • The amino group enhances hydrogen-bonding capability, which may optimize binding to kinases or proteases .
6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid
  • Structure: Amino substitution at pyrimidine position 6 (CAS: 1439899-02-1) .
  • Key Differences : Positional isomerism alters the spatial orientation of functional groups, affecting interactions with biological targets such as ATP-binding pockets in kinases .

Trifluoromethyl Derivatives

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid derivatives
  • Example : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (CAS: N/A ) .
  • Key Differences : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which can improve bioavailability and resistance to oxidative degradation .

Biological Activity

2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid is an organic compound characterized by its unique structural features, including a pyrimidine ring and a tetrahydropyran substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. Common synthetic routes include cyclization under acidic or basic conditions, often utilizing hydrogenation processes to form the tetrahydropyran moiety.

Chemical Structure

  • IUPAC Name : 2-(oxan-4-yl)pyrimidine-5-carboxylic acid
  • CAS Number : 1447607-07-9
  • Molecular Formula : C10H12N2O3
  • InChI Key : WPCZMRHHJQFUIA-UHFFFAOYSA-N

Biological Activity

The biological activity of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid has been explored in several studies. The compound exhibits potential as an enzyme inhibitor and may interact with various biomolecular targets.

The compound's mechanism of action is believed to involve binding to specific enzymes, thereby inhibiting their activity. For example, studies have indicated that similar compounds can inhibit DNA-dependent protein kinases (DNA-PK), which are crucial for DNA repair processes .

Research Findings and Case Studies

  • Enzyme Inhibition :
    • A study on related compounds demonstrated significant inhibition of DNA-PK, suggesting that 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid may have similar effects due to its structural analogies .
  • Selectivity Profiles :
    • Research indicated that modifications in the chemical structure can lead to improved selectivity against various kinases, enhancing the therapeutic potential of compounds within this class .
  • Antiparasitic Activity :
    • In vitro studies have shown that structural modifications can enhance antiparasitic activity, with some derivatives exhibiting low micromolar EC50 values, indicating strong biological efficacy .

Data Table: Biological Activity Overview

Study ReferenceActivity TypeEC50 Value (µM)Notes
DNA-PK InhibitionNot specifiedHigh selectivity against PI3 kinases
Antiparasitic0.010 - 0.577Variability based on structural modifications
Kinase Inhibition0.36 - 1.8Selective towards CDK2 and CDK9

Q & A

Q. Which green chemistry approaches reduce environmental impact in the compound’s synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., enzyme-mediated acylations) minimize waste. Microwave-assisted synthesis reduces energy consumption for cyclization steps. Life Cycle Assessment (LCA) tools quantify improvements in E-factor and atom economy .

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